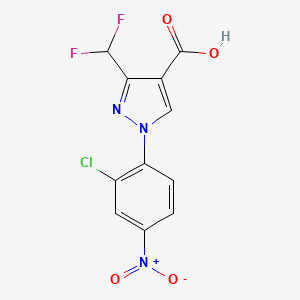

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZJEVMAPOHYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C(=N2)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Reduction of 2-Chloro-4-Nitroaniline

The synthesis begins with 2-chloro-4-nitroaniline, which undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C. The resulting diazonium salt is reduced to the hydrazine derivative using stannous chloride (SnCl₂) in acidic medium:

$$

\text{2-Chloro-4-nitroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{SnCl}2} \text{2-Chloro-4-nitrophenylhydrazine}

$$

This step requires strict temperature control to avoid decomposition of the diazonium intermediate. Yields typically range from 60–70%, with purity dependent on recrystallization from ethanol-water mixtures.

Cyclocondensation with Difluoroacetoacetate Derivatives

Preparation of Alkyl Difluoroacetoacetate

Alkyl difluoroacetoacetates are synthesized via the reaction of 2,2-difluoroacetyl halides with α,β-unsaturated esters in the presence of acid-binding agents (e.g., triethylamine). For example, ethyl 2-difluoroacetyl-3-(dimethylamino)acrylate is formed by reacting 2,2-difluoroacetyl chloride with ethyl β-dimethylaminoacrylate.

Catalytic Cyclocondensation

The critical cyclocondensation step involves reacting 2-chloro-4-nitrophenylhydrazine with alkyl difluoroacetoacetate in the presence of iodide catalysts (e.g., NaI or KI) at low temperatures (−30°C to −20°C). The reaction proceeds via a Michael addition-cyclization mechanism:

$$

\text{Arylhydrazine} + \text{Difluoroacetoacetate} \xrightarrow{\text{NaI, −30°C}} \text{Pyrazole ester intermediate}

$$

Key parameters influencing regioselectivity:

- Catalyst loading : 0.5–0.6 equivalents of NaI/KI minimize isomer formation.

- Temperature : Lower temperatures (−30°C) favor the 3-difluoromethyl isomer over the 5-isomer.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Post-reaction, the mixture is distilled under reduced pressure to remove byproducts (e.g., dimethylamine), followed by extraction and acidification to precipitate the crude pyrazole-4-carboxylate.

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate is hydrolyzed under alkaline conditions (e.g., 2 M NaOH) at 80–90°C for 4–6 hours. Acidification with HCl (pH 1–2) precipitates the carboxylic acid:

$$

\text{Ester} \xrightarrow{\text{NaOH}} \text{Carboxylate salt} \xrightarrow{\text{HCl}} \text{Carboxylic acid}

$$

Recrystallization from aqueous ethanol (35–40% v/v) yields the pure product with >99% HPLC purity.

Optimization of Isomer Ratios and Yield

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents, particularly the nitro and chloro groups, play a crucial role in its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Target Compound vs. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid ()

- Substituents: Target: 2-Chloro-4-nitrophenyl (electron-withdrawing -NO₂), difluoromethyl (-CF₂H). : 2,4-Dichlorophenyl (electron-withdrawing -Cl), methyl (-CH₃).

- Methyl groups () increase steric bulk but reduce polarity compared to difluoromethyl, affecting solubility and metabolic stability .

Target Compound vs. 1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic Acid ()

- Substituents :

- Impact :

Target Compound vs. 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide ()

- Functional Groups :

- Impact :

Structural and Crystallographic Insights

- reports a crystal structure with an R factor of 0.072, indicating high precision. The dichlorophenyl and methyl substituents create a planar pyrazole ring, favoring π-stacking interactions.

Biological Activity

1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural chemistry. Its unique structure, featuring a pyrazole ring substituted with a difluoromethyl group and a nitrophenyl moiety, suggests potential biological activities, particularly in antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and synthetic routes.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound is characterized by:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Difluoromethyl group : Enhances lipophilicity and biological activity.

- Nitrophenyl substituent : Imparts additional electronic effects that may influence its interaction with biological targets.

This compound primarily exhibits antifungal activity through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts energy production in fungi, leading to growth inhibition and cell death.

Comparative Mechanism

The mechanism is similar to that of other known fungicides like boscalid, which also target SDH but may differ in binding affinity and selectivity against various fungal strains .

Antifungal Efficacy

The compound has shown significant antifungal activity against several phytopathogenic fungi. The following table summarizes its efficacy against various strains:

| Fungal Strain | IC50 (µg/mL) | Reference |

|---|---|---|

| Botrytis cinerea | 15.0 | |

| Alternaria solani | 12.5 | |

| Fusarium solani | 18.0 | |

| Phytophthora infestans | Not effective |

Case Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Assays : A study demonstrated that this compound effectively inhibited fungal growth in vitro, with IC50 values comparable to established fungicides. The study highlighted its potential as an alternative fungicide in agricultural applications .

- Molecular Docking Studies : Computational studies indicated that the difluoromethyl and nitrophenyl groups enhance binding affinity to SDH, suggesting a rational basis for its antifungal efficacy. These studies provide insights into optimizing derivatives for improved biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. Key steps include:

- Formation of the pyrazole ring.

- Introduction of the difluoromethyl group through electrophilic fluorination.

- Nitration at the para position of the phenyl ring followed by carboxylation.

Optimized synthetic routes have been developed to enhance yield and purity, facilitating further research into its derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.